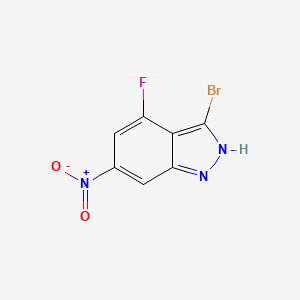

3-Bromo-4-fluoro-6-nitro-1H-indazole

Description

3-Bromo-4-fluoro-6-nitro-1H-indazole is a halogenated nitroindazole derivative characterized by a fused bicyclic aromatic ring system substituted with bromine (Br), fluorine (F), and nitro (NO₂) groups at positions 3, 4, and 6, respectively. The bromine and fluorine substituents confer unique electronic and steric properties, while the nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Its crystal structure, typically resolved using X-ray diffraction tools like SHELXL or SHELXT , reveals planar geometry with intermolecular interactions influenced by halogen bonding (Br···N/O) and π-stacking .

Properties

IUPAC Name |

3-bromo-4-fluoro-6-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOQXVOEFDRODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-4-fluoro-6-nitro-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting with 2-fluorobenzaldehyde and hydrazine, the reaction proceeds through intermediate formation and subsequent cyclization to yield the desired indazole . Industrial production methods often employ transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclization, to enhance yield and selectivity .

Chemical Reactions Analysis

3-Bromo-4-fluoro-6-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.

Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

3-Bromo-4-fluoro-6-nitro-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-6-nitro-1H-indazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-bromo-4-fluoro-6-nitro-1H-indazole, a comparative analysis with structurally related indazole derivatives is essential. Key compounds for comparison include:

4-Fluoro-6-nitro-1H-indazole

- Structural Difference : Lacks the bromine at position 3.

- Reactivity : Reduced steric hindrance compared to the brominated analog, leading to faster reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solubility : Higher aqueous solubility due to the absence of the hydrophobic bromine atom.

- Biological Activity : Lower inhibitory potency against kinases (e.g., JAK2) due to diminished halogen-bonding interactions .

3-Chloro-4-fluoro-6-nitro-1H-indazole

- Structural Difference : Chlorine replaces bromine at position 3.

- Electronic Effects : Chlorine’s lower electronegativity and smaller atomic radius reduce steric bulk but weaken halogen-bonding strength compared to bromine.

- Thermal Stability : Lower melting point (mp ~180°C vs. 220°C for the bromo analog) due to weaker crystal packing interactions.

- Synthetic Utility : Preferable for reactions requiring milder conditions, though less effective in stabilizing transition states in enzyme inhibition .

3-Bromo-6-nitro-1H-indazole

- Structural Difference : Lacks the fluorine at position 4.

- Electrophilicity : Reduced electron-withdrawing effect at position 4 decreases nitro group activation, slowing aromatic substitution reactions.

- Pharmacokinetics : Higher metabolic stability in vivo due to fluorine’s absence (which often enhances susceptibility to oxidative metabolism).

3-Bromo-4-fluoro-1H-indazole

- Structural Difference : Lacks the nitro group at position 5.

- Chemical Reactivity : Less electrophilic, limiting utility in nucleophilic aromatic substitution.

- Biological Target Range : Broader kinase selectivity but lower potency due to the absence of nitro-mediated hydrogen bonding with ATP-binding pockets.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 289.98 | 220–222 | 2.1 | 0.15 |

| 4-Fluoro-6-nitro-1H-indazole | 211.14 | 195–197 | 1.3 | 0.98 |

| 3-Chloro-4-fluoro-6-nitro-1H-indazole | 245.56 | 180–182 | 1.9 | 0.42 |

Key Research Findings

Halogen Bonding: The bromine atom in this compound enhances binding affinity to kinase ATP pockets via halogen bonding (Br···N interactions), a feature less pronounced in chloro or non-halogenated analogs .

Nitro Group Role : The nitro group at position 6 stabilizes the indazole core through resonance and participates in hydrogen bonding with catalytic lysine residues in kinases.

Synthetic Challenges : Bromine’s steric bulk complicates regioselective functionalization compared to fluorine or chlorine derivatives, often requiring optimized Pd-catalyzed cross-coupling conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.